molecular formula C9H11NO2S B13207701 6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid

6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B13207701
M. Wt: 197.26 g/mol
InChI Key: DSFNGKVYOYPPQL-UHFFFAOYSA-N
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Description

6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by a bicyclic structure consisting of a thiophene ring fused to a pyridine ring. The presence of a carboxylic acid group at the 7th position and a methyl group at the 6th position further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, where it can form hydrogen bonds and other interactions with amino acid residues. This binding can inhibit the enzyme’s activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer specific chemical reactivity and biological activity. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H11NO2S/c1-10-4-2-6-3-5-13-8(6)7(10)9(11)12/h3,5,7H,2,4H2,1H3,(H,11,12)

InChI Key

DSFNGKVYOYPPQL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1C(=O)O)SC=C2

Origin of Product

United States

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